molecular formula C9H14N2S B034488 1,3-Dimethyl-2-(2-thienyl)imidazolidine CAS No. 104208-13-1

1,3-Dimethyl-2-(2-thienyl)imidazolidine

Cat. No.: B034488
CAS No.: 104208-13-1
M. Wt: 182.29 g/mol
InChI Key: HIHONCXGFIYIJX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(2-thienyl)imidazolidine: is a chemical compound with the molecular formula C9H14N2S . It is characterized by the presence of a thienyl group attached to an imidazolidine ring, which is further substituted with two methyl groups. This compound is typically found as a light yellow to brown clear liquid and is known for its applications in various fields of scientific research and industry .

Scientific Research Applications

1,3-Dimethyl-2-(2-thienyl)imidazolidine has a wide range of applications in scientific research:

Safety and Hazards

1,3-Dimethyl-2-(2-thienyl)imidazolidine may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is advised to get medical advice or attention . If the compound comes in contact with the skin, it should be washed with plenty of soap and water . If skin irritation occurs, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-(2-thienyl)imidazolidine can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with 1,3-dimethylimidazolidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid . The mixture is refluxed for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(2-thienyl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(2-thienyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Dimethyl-2-(2-thienyl)imidazolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific thienyl substitution, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1,3-dimethyl-2-thiophen-2-ylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHONCXGFIYIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383919
Record name 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104208-13-1
Record name 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2-(2-thienyl)imidazolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

23.5 g (267 mmol) of N,N′-dimethylethylenediamine were dissolved in 300 ml of toluene and treated with 29.8 g (266 mmol) of thiophene-2-carbaldehyde. The clear mixture was refluxed for 4 hours using a Dean-Stark trap. After that time 4.9 ml of water had separated in the trap. After cooling, the solution was filtered and evaporated. The oily residue was destined in vacuo. Yield: 45 g.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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